molecular formula C10H7F3N2 B1312196 4-(Trifluoromethyl)quinolin-2-amine CAS No. 211449-19-3

4-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1312196
CAS No.: 211449-19-3
M. Wt: 212.17 g/mol
InChI Key: UNRQZWDGGRFKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)quinolin-2-amine is a privileged chemical scaffold in medicinal chemistry, serving as a core structure for the design and synthesis of novel anti-cancer compounds. Its high research value stems from the role of the quinoline core and the presence of the trifluoromethyl group, which enhances metabolic stability and bioactivity . Researchers utilize this compound to develop derivatives that act through multiple mechanisms. One key area is the inhibition of the protein kinase SGK1 (Serum/Glucocorticoid Regulated Kinase-1), a validated target highly expressed in solid tumors like prostate cancer. Inhibitors based on this scaffold have demonstrated significant anti-proliferative efficacy by inducing apoptosis and cell cycle arrest in cancer cell lines, as shown in in vitro models and PC3 xenograft studies . Alternatively, structural optimization of this quinoline core can yield potent microtubule-targeted agents. Such derivatives inhibit tubulin polymerization, disrupting the cellular microtubule network and arresting the cell cycle at the G2/M phase, a mechanism similar to colchicine . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQZWDGGRFKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456192
Record name 4-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211449-19-3
Record name 4-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Reaction Using CF3-Imidoyl Sulfoxonium Ylides

A recent and efficient synthetic route to 2-trifluoromethyl-4-aminoquinolines, which includes 4-(trifluoromethyl)quinolin-2-amine, involves a thermally induced multi-component reaction of trifluoromethyl-substituted imidoyl sulfoxonium ylides, amines, and (triphenylphosphonio)difluoroacetate (PDFA) as a difluorocarbene source. This method was reported in 2023 and offers a high-yield, straightforward approach under mild heating conditions without requiring metal catalysts.

  • Reaction conditions: Heating promotes the reaction, which can proceed with or without sulfur additives.
  • Mechanism: Difluorocarbene acts as a C1 synthon, facilitating ring formation and amination.
  • Yields: High yields are reported, demonstrating the method’s efficiency and scalability.
  • Advantages: Metal-free, operationally simple, and adaptable to various amines.
Parameter Details
Starting materials CF3-imidoyl sulfoxonium ylides, amines, PDFA
Catalyst None (metal-free)
Temperature Heating (specific temperature not detailed)
Reaction time Not specified, generally short
Yield High (exact % varies by substrate)
Solvent Not specified

This method represents a modern, green chemistry approach to synthesizing this compound derivatives with potential for pharmaceutical applications.

Metal-Catalyzed and Metal-Free Coupling Processes

Earlier methods for preparing quinolin-2-yl amines, including trifluoromethyl-substituted derivatives, often involve palladium-catalyzed cross-coupling reactions between halogenated quinolines and aniline derivatives.

  • Metal catalysts: Pd(OAc)2, Pd2(dba)3 are commonly used.
  • Metal-free alternatives: Recent patents describe processes avoiding metal catalysts by using an excess of aniline derivatives, particularly 4-(trifluoromethoxy)aniline, which acts as both reagent and solvent.
  • Solvent effects: Alcohol solvents (C1-C4) like methanol can be used, though reactions in pure aniline derivatives proceed faster and cleaner.
  • Purification: Column chromatography is typically employed to isolate pure products.
Method Type Catalyst Solvent Notes
Pd-catalyzed coupling Pd(OAc)2, Pd2(dba)3 Various Established method, requires metal catalyst
Metal-free coupling None Pure aniline or alcohols Faster in pure aniline, clean reaction

This approach is well-documented in patent US10745357B2, which highlights the preparation of quinolin-2-yl-phenylamine derivatives, including trifluoromethyl-substituted analogs, with improved environmental and economic profiles by avoiding metal catalysts.

Multi-Step Synthesis via Aromatic Substitution and Reduction

Another classical approach involves multi-step synthesis starting from trifluoromethyl-substituted aromatic precursors, such as m-trifluoromethyl fluorobenzene, proceeding through:

  • Step 1: Position-selective bromination to introduce a bromine substituent ortho or para to the trifluoromethyl group.
  • Step 2: Cyanation via nucleophilic substitution using cuprous cyanide in quinoline solvent to replace the bromine with a cyano group.
  • Step 3: Aminolysis (amination) by reaction with liquid ammonia or ammonium sources to convert the cyano group to an amino group.

This method yields 4-amino-2-trifluoromethylbenzonitrile intermediates, which can be further elaborated to quinoline derivatives.

Step Reaction Type Reagents/Conditions Yield/Notes
1 Bromination m-Trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid, dibromohydantoin, reflux 5-7 h Selective bromination, moderate to high yield
2 Cyanation Cuprous cyanide, quinoline, reflux 20 h Efficient substitution, steam distillation isolation
3 Aminolysis Ethanol, liquid ammonia, 120 °C, 8 h High purity product (>99%), yield ~73-75% overall

This process is industrially relevant due to the availability of raw materials, relatively simple operations, and high purity of the final product.

Catalytic Hydrogenation of Nitro Intermediates

An alternative route involves:

  • Nitration of trifluoromethyl-substituted benzonitriles to form 4-nitro-2-trifluoromethylbenzonitrile.
  • Catalytic hydrogenation of the nitro group to the amino group using Raney nickel catalysts under mild hydrogen pressure (0.3–0.8 MPa) and moderate temperatures (55–65 °C).
  • Purification by solvent extraction, washing, and crystallization to obtain 4-amino-2-trifluoromethylbenzonitrile with high purity (99.2%) and yields around 93–95%.
Parameter Details
Catalyst W-4 type Raney nickel, Dyhard RU 100
Solvent Methanol, toluene
Hydrogen pressure 0.3–0.8 MPa
Temperature 55–65 °C
Purity >99% (HPLC)
Yield 93–95%

This method is scalable and suitable for industrial production, offering a reliable route to the amino intermediate for further quinoline synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst Yield (%) Purity (%) Advantages References
Multi-component reaction CF3-imidoyl sulfoxonium ylides, amines, PDFA, heating None High Not specified Metal-free, simple, high efficiency
Pd-catalyzed or metal-free coupling Halogenated quinoline, aniline derivatives, Pd catalysts or none Pd(OAc)2 or none Moderate to high High Avoids metals in newer methods
Multi-step bromination-cyanation-aminolysis m-Trifluoromethyl fluorobenzene, dibromohydantoin, cuprous cyanide, ammonia None 73–75 >99 Industrially practical, high purity
Catalytic hydrogenation of nitro intermediates Nitro-2-trifluoromethylbenzonitrile, Raney Ni, H2, methanol Raney nickel 93–95 >99 Scalable, high purity

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of quinoline derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
4-(Trifluoromethyl)quinolin-2-amine -CF₃ (C4), -NH₂ (C2) C₁₀H₇F₃N₂ High purity (97%), synthetic versatility Pharmaceutical intermediate
8-Chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine (Obefazimodum) -Cl (C8), -O-CF₃ (C2) C₁₆H₁₀ClF₃N₂O Approved drug (WHO INN: Obefazimodum) Immunomodulatory agent
6-Fluoro-2-methylquinolin-4-amine -F (C6), -CH₃ (C2), -NH₂ (C4) C₁₀H₉FN₂ Antiretroviral potential (e.g., Doravirine analog) HIV/AIDS therapy
3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine -CF₃ (C6), -CH₃ (C2), -C₃H₇ (C3), -NH₂ (C4) C₁₄H₁₅F₃N₂ High steric bulk (97% purity) Not specified
2-(Trifluoromethyl)quinolin-5-amine -CF₃ (C2), -NH₂ (C5) C₁₀H₇F₃N₂ Structural isomer of target compound Not specified

Impact of Substituent Position

  • Trifluoromethyl Group : The -CF₃ group at position 4 in the target compound enhances electron-withdrawing effects, improving metabolic stability and membrane permeability compared to analogs with -CF₃ at position 2 or 6 .
  • Amine Group : The -NH₂ at position 2 in the target compound contrasts with position 4 or 5 in analogs. Position 2 may facilitate hydrogen bonding with biological targets, influencing binding affinity .

Biological Activity

4-(Trifluoromethyl)quinolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunomodulation. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline backbone with a trifluoromethyl group at the 4-position. This structural modification is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : It has shown promise as an anti-proliferative agent against various cancer cell lines.
  • Immunomodulatory Effects : The compound acts as a modulator of nuclear receptors involved in inflammatory responses.

This compound has been identified as a microtubule-targeted agent (MTA). It disrupts the tubulin network within cells, leading to cell cycle arrest and apoptosis. This effect has been observed in several studies:

  • Cell Line Studies :
    • In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against HeLa (cervical cancer), PC3 (prostate cancer), and K562 (leukemia) cell lines.
    • Notably, one derivative showed an IC50 value of 0.01 µM against HeLa cells, indicating potent anti-proliferative activity .
  • Cell Cycle Arrest :
    • The compound induces G2/M phase arrest in HeLa cells, leading to apoptosis in a dose-dependent manner .

Efficacy Data

The following table summarizes the IC50 values for various derivatives of this compound against different cancer cell lines:

CompoundCell LineIC50 (µM)
5eHeLa0.01
5fK5620.08
5oPC30.49

Immunomodulatory Activity

This compound acts as a modulator of the retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the differentiation of Th17 cells—key players in inflammatory responses. The modulation of RORγt may have implications for treating autoimmune diseases and inflammatory disorders .

Case Studies

  • RORγt Modulation :
    • Studies have indicated that compounds similar to this compound can effectively reduce Th17 cell differentiation and subsequent IL-17 production, which is crucial for managing conditions like psoriasis and inflammatory bowel disease .

Q & A

Basic: What are the standard synthetic routes for 4-(Trifluoromethyl)quinolin-2-amine?

Answer:
The synthesis typically involves nucleophilic substitution of 4-chloro-2-(trifluoromethyl)quinoline with amines. For example, heating 4-chloro-2-(trifluoromethyl)quinoline with diamines (e.g., tert-butylamine) in N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 120°C) in the presence of triethylamine as a base . Workup includes cooling, extraction with ethyl acetate, and aqueous washes to precipitate the product. Yields range from 24% to 60%, depending on the amine nucleophile and reaction conditions .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:
Key variables include:

  • Solvent choice : Polar aprotic solvents like NMP enhance solubility of intermediates.
  • Catalyst : p-Toluenesulfonic anhydride can accelerate substitution reactions by activating the chloro-quinoline intermediate .
  • Temperature : Prolonged heating (e.g., 24 hours) ensures complete conversion but may require balancing with thermal degradation risks .
  • Stoichiometry : Excess amine (2–4 equivalents) drives the reaction forward. For example, using tert-butylamine in a 3:1 ratio to the chloro precursor improves yields .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.9 ppm) and amine protons (δ 6.4–6.8 ppm). For example, the quinoline C4-amine proton appears as a singlet near δ 6.4 ppm .
  • ¹³C NMR : The trifluoromethyl group exhibits a distinct quartet (~125 ppm, J = 270 Hz) due to coupling with fluorine atoms .
  • LC-MS : A molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z 285.1 for a related chloro-derivative) .

Advanced: How do trifluoromethyl groups influence the biological activity of quinolin-2-amine derivatives?

Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. For instance, in antimycobacterial studies, derivatives with trifluoromethyl substituents showed 2–4-fold higher activity compared to non-fluorinated analogs. This is attributed to stronger hydrophobic interactions with target enzymes like NADH dehydrogenases . SAR studies suggest that electron-withdrawing effects of the CF₃ group also stabilize the quinoline core against oxidative degradation .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: How can conflicting NMR data for trifluoromethyl-substituted quinolines be resolved?

Answer:

  • Decoupling experiments : Suppress splitting from fluorine spins to simplify aromatic proton signals.
  • 2D NMR : HSQC and HMBC correlations clarify connectivity between CF₃ and adjacent carbons.
  • Variable-temperature NMR : Resolve overlapping peaks caused by restricted rotation (e.g., hindered amine groups) .

Advanced: What strategies guide SAR studies for enhancing pharmacokinetics of this compound derivatives?

Answer:

  • Bioisosteric replacement : Substitute the CF₃ group with other electron-withdrawing groups (e.g., CN or SO₂CH₃) to modulate solubility .
  • Side-chain modifications : Introduce morpholine or piperazine rings to improve water solubility and reduce plasma protein binding .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., amine oxidation) and block them with methyl or cyclopropyl groups .

Basic: What impurities are common in this compound synthesis, and how are they characterized?

Answer:

  • Unreacted chloro precursor : Detected via LC-MS (m/z 241.0 for C₁₀H₆ClF₃N⁺).
  • Diamine byproducts : Identified by ¹H NMR (e.g., residual ethylenediamine protons at δ 2.7–3.1 ppm).
  • Hydrolysis products : Monitor for quinolin-2-ol derivatives using IR (broad O-H stretch at 3200–3400 cm⁻¹) .

Advanced: How do solvent and catalyst choices impact regioselectivity in quinoline amination?

Answer:

  • Solvent polarity : High-polarity solvents (e.g., DMF) favor SNAr mechanisms, directing substitution to the electron-deficient C4 position.
  • Catalytic acids : p-Toluenesulfonic acid stabilizes the transition state, reducing side reactions at C6 or C8 positions .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations : Model charge distribution to identify electrophilic centers (e.g., C4 vs. C2 positions).
  • Molecular docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)quinolin-2-amine
Reactant of Route 2
4-(Trifluoromethyl)quinolin-2-amine

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